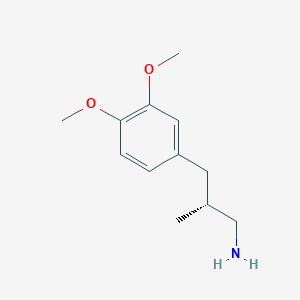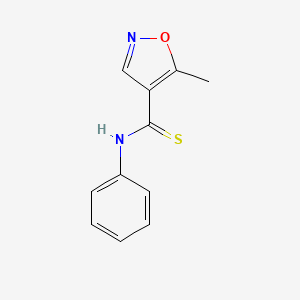![molecular formula C13H16ClNO2 B2972437 N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide CAS No. 2411301-93-2](/img/structure/B2972437.png)
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide, also known as CAY10471, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways.
Wirkmechanismus
The mechanism of action of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide involves the inhibition of PDE4D, which leads to an increase in cAMP levels. cAMP is a second messenger that regulates a wide range of cellular processes, including gene expression, ion channel activity, and neurotransmitter release. By increasing cAMP levels, N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide can modulate these processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the modulation of immune responses, inflammation, and neuronal function. In immune cells, N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. In neuronal cells, N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide can enhance synaptic plasticity and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide has several advantages for lab experiments, including its selectivity for PDE4D, its high potency, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and inflammatory diseases. Another area of interest is the development of more selective and potent PDE4D inhibitors, which could provide even more valuable tools for studying cAMP signaling pathways.
In conclusion, N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide is a valuable compound for scientific research, with a wide range of applications in the study of cAMP signaling pathways. Its selective inhibition of PDE4D provides a valuable tool for investigating the underlying mechanisms of various biological processes, and its biochemical and physiological effects make it a promising candidate for future therapeutic applications.
Synthesemethoden
The synthesis of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide involves several steps, including the formation of the 4-chlorophenyl ketone, the reduction of the ketone to the alcohol, and the coupling of the alcohol with the prop-2-enamide group. The final product is obtained by purification through column chromatography. This synthesis method has been optimized to provide high yields and purity of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide has been extensively used in scientific research to investigate the role of PDE4D in various biological processes. PDE4D is involved in the regulation of cAMP signaling pathways, which play a critical role in the control of immune responses, inflammation, and neuronal function. By selectively inhibiting PDE4D, N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide can modulate these processes, providing a valuable tool for studying their underlying mechanisms.
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-11(15-12(16)4-2)13(17)9-5-7-10(14)8-6-9/h4-8,11,13,17H,2-3H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSGHKLPJOAFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Cl)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2972357.png)
![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972358.png)
![1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone](/img/structure/B2972360.png)
![N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2972362.png)
![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2972363.png)


![3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2972366.png)

![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2972370.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2972371.png)
![1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2972372.png)
![[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2972373.png)